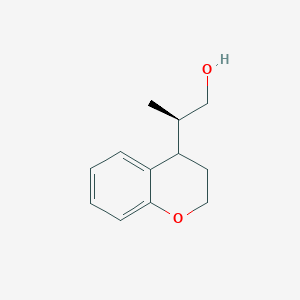

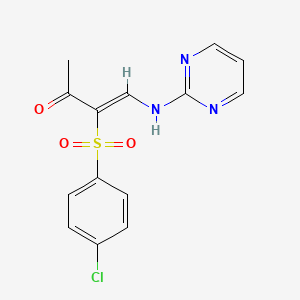

![molecular formula C6H7N5O B2941716 6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 70384-75-7](/img/structure/B2941716.png)

6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” is a heterocyclic compound with the molecular formula C6H6N4O . It belongs to the class of compounds known as triazolopyrimidines, which are characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is also known by other names such as 5-Methyl-7-hydroxy-1,3,4-triazaindolizine and 5-Methyl-S-triazolo (1,5-a)pyrimidin-7-ol .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the molecule, including the spatial arrangement of atoms and the bond connections .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 150.1380 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the retrieved data.Aplicaciones Científicas De Investigación

Antibacterial Activity

Research has demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit antibacterial properties. A study by Lahmidi et al. (2019) synthesized a novel derivative which showed effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).

Antitumor and Antiviral Activities

Compounds featuring the [1,2,4]triazolo[1,5-a]pyrimidine structure have been evaluated for their antitumor and antiviral activities. For instance, Islam et al. (2008) prepared derivatives that were assessed for these properties in vitro (Islam et al., 2008).

Antimicrobial and Antifungal Activities

Komykhov et al. (2017) synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols and investigated their antimicrobial and antifungal activities, showing potential for treating infections (Komykhov et al., 2017).

Supramolecular Chemistry

Fonari et al. (2004) explored pyrimidine derivatives, including 6-amino-[1,2,4]triazolo[1,5-a]pyrimidine, in supramolecular chemistry, focusing on their potential for forming hydrogen-bonded supramolecular assemblies (Fonari et al., 2004).

Synthetic Chemistry and Biological Evaluation

Several studies have focused on the synthesis of novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives and their subsequent biological evaluations. For example, Said et al. (2004) synthesized thiazolopyrimidine derivatives, some of which displayed promising antimicrobial activity (Said et al., 2004).

Antiasthma Agents

Research by Medwid et al. (1990) on the synthesis of [1,2,4]triazolo[1,5-c]pyrimidines indicated their potential as mediator release inhibitors and, consequently, as antiasthma agents (Medwid et al., 1990).

Mecanismo De Acción

Target of Action

It is known that similar compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown promising ability to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization .

Mode of Action

It is suggested that it may interact with its targets, possibly inhibiting the function of certain proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

Given its potential role in inhibiting influenza virus rna polymerase, it may impact the viral replication process .

Result of Action

It is suggested that it may inhibit the function of certain proteins or enzymes, leading to changes in cellular processes .

Propiedades

IUPAC Name |

6-amino-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-3-4(7)5(12)11-6(10-3)8-2-9-11/h2H,7H2,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHIUKXUWZWDPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)N=CN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)(97%)](/img/structure/B2941634.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2941635.png)

![1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941636.png)

![[1-(Cyanomethyl)cyclopropyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2941638.png)

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2941643.png)

![2-[(4-Phenyldiazenylphenyl)carbamoyl]benzoic acid](/img/structure/B2941649.png)

![2-[[4-[(1-Tert-butyl-5-chloro-6-oxopyridazin-4-yl)oxymethyl]phenyl]methoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B2941654.png)